Lipophilicity (XLogP3) Reduction Relative to Non-Sulfonamide Benzimidazole-Piperidine Conjugates
The target compound exhibits an XLogP3-AA of 1.3, as computed by PubChem [1]. This value is significantly lower than that of 4-(1H-benzo[d]imidazol-2-yl)piperidine, which lacks the polar sulfonamide group and is predicted (via XLogP3) to have a logP of approximately 2.6 [2]. The introduction of the N,N-dimethylsulfonamide moiety therefore reduces lipophilicity by ~1.3 log units, which is expected to improve aqueous solubility and reduce non-specific protein binding, while still maintaining sufficient membrane permeability for intracellular target engagement.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3 |
| Comparator Or Baseline | 4-(1H-benzo[d]imidazol-2-yl)piperidine (estimated XLogP3 ≈ 2.6) |
| Quantified Difference | Δ XLogP3 ≈ −1.3 log units |
| Conditions | In silico prediction using the XLogP3 algorithm (PubChem 2021.05.07 release) |
Why This Matters
Lower lipophilicity correlates with reduced non-specific binding and better developability, making this compound a superior starting point for lead optimization compared to the non-sulfonamide analog.
- [1] PubChem. Compound Summary for CID 18575334. https://pubchem.ncbi.nlm.nih.gov/compound/887886-66-0 View Source
- [2] Predicted XLogP3 value for 4-(1H-benzo[d]imidazol-2-yl)piperidine (CID 10154321). PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/10154321 View Source
